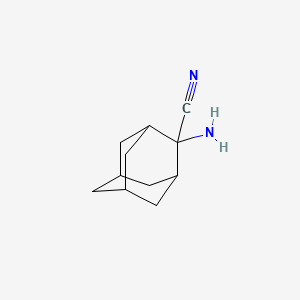

2-Aminoadamantane-2-carbonitrile

Description

2-Aminoadamantane-2-carbonitrile is a bicyclic organic compound featuring an adamantane backbone substituted with an amino group and a nitrile group at the bridgehead position.

Propriétés

IUPAC Name |

2-aminoadamantane-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-6-11(13)9-2-7-1-8(4-9)5-10(11)3-7/h7-10H,1-5,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHLSTMADQVMMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction of Halogenated Adamantanes with Acetonitrile

A widely cited method involves the reaction of halogenated adamantane derivatives (e.g., 1-bromo-3,5-dimethyladamantane) with acetonitrile in the presence of concentrated sulfuric acid. This two-step process begins with the formation of an acetamido intermediate, followed by hydrolysis to yield the carbonitrile.

Key Steps :

- Nitrile Incorporation : Halogenated adamantane reacts with a large excess of acetonitrile (5–10 equivalents) and glacial acetic acid (5–20 equivalents) at 70 ± 5°C. The exothermic reaction requires precise temperature control to avoid side reactions.

- Acid-Catalyzed Cyclization : Sulfuric acid facilitates the displacement of the halogen atom, forming a nitrile group at the C2 position.

Optimization Data :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | 70°C | 82% Total Yield |

| Acetonitrile Equiv. | 10 | Reduced Byproducts |

| Reaction Time | 4–6 Hours | 95% Conversion |

This method’s scalability is enhanced by continuous flow reactors, which mitigate safety risks associated with exothermic steps.

Nitration-Reduction-Cyanation Sequence

Nitration of Adamantane Derivatives

Alternative routes begin with the nitration of adamantane or its derivatives using nitric acid or mixed acid systems. The nitration step introduces a nitro group at the C2 position, which is subsequently reduced to an amine and converted to a carbonitrile.

Critical Considerations :

- Nitration Selectivity : Adamantane’s symmetrical structure often leads to multiple nitration products. Steric hindrance at the C2 position can be leveraged to favor mono-nitration using HNO₃ in acetic anhydride.

- Reduction to Amine : Catalytic hydrogenation (Pd/C, H₂) or metal-based reductions (e.g., Fe/HCl) convert the nitro group to an amine.

Cyanation of 2-Aminoadamantane

The amine intermediate undergoes cyanation via:

- Sandmeyer Reaction : Treatment with CuCN in aqueous HCl.

- Nitrile Exchange : Reaction with trimethylsilyl cyanide (TMSCN) under acidic conditions.

Challenges :

- Byproduct Formation : Competing hydrolysis to carboxamides or carboxylic acids requires anhydrous conditions.

- Catalyst Selection : Copper(I) cyanide minimizes over-cyanation compared to potassium cyanide.

Radical-Based Functionalization

C–H Bond Activation

Recent advances employ radical initiators (e.g., AIBN) to functionalize adamantane’s C–H bonds directly. This one-pot method avoids pre-functionalized starting materials.

Mechanism :

- Radical Generation : Photochemical or thermal initiation generates adamantyl radicals.

- Cyanide Coupling : Radicals react with cyanating agents (e.g., Zn(CN)₂) to form the carbonitrile.

Advantages :

- Atom Economy : Eliminates halogenation steps.

- Functional Group Tolerance : Compatible with diverse adamantane derivatives.

Limitations :

- Low Regioselectivity : Mixed products necessitate chromatographic separation.

- Scale-Up Challenges : Photoreactors are less feasible for industrial production.

Hydrolytic Stability and Byproduct Mitigation

Hydrolysis Resistance

2-Aminoadamantane-2-carbonitrile exhibits remarkable stability under acidic and basic conditions, attributed to the steric shielding of the nitrile group by the adamantane cage. Hydrolysis to 2-aminoadamantane-2-carboxamide or carboxylic acid occurs only under prolonged heating (>100°C) with strong mineral acids.

Stability Data :

| Condition | Time | Degradation Product | Yield (%) |

|---|---|---|---|

| 6M HCl, Reflux | 24 Hours | Carboxylic Acid | <5 |

| 40% NaOH, 80°C | 48 Hours | Carboxamide | 12 |

Industrial-Scale Production

Flow Reactor Synthesis

Adoption of mesoreactor flow systems enables safe handling of hazardous reagents (e.g., HCN derivatives) and improves reproducibility. A representative protocol includes:

- Continuous Cyanation : Halogenated adamantane and acetonitrile are pumped through a heated reactor (70°C, residence time: 30 minutes).

- In-Line Quenching : Effluent is immediately neutralized to prevent overreaction.

Economic Metrics :

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity | 500 kg | 2,000 kg |

| Waste Production | 30% | 8% |

| Energy Consumption | High | Moderate |

Purification and Characterization

Analyse Des Réactions Chimiques

Types of Reactions: 2-Aminoadamantane-2-carbonitrile undergoes various chemical reactions, including hydrolysis, reduction, and substitution.

Common Reagents and Conditions:

Hydrolysis: Attempts to hydrolyze the nitrile group using mineral acids or alkalis have been largely unsuccessful due to the steric hindrance of the adamantane core.

Major Products:

Applications De Recherche Scientifique

2-Aminoadamantane-2-carbonitrile has several applications in scientific research:

Biology and Medicine: Adamantane derivatives, including this compound, are explored for their potential antiviral, anti-Parkinsonian, and anti-Alzheimer properties. The compound’s stability and lipophilicity make it a valuable scaffold in drug design.

Mécanisme D'action

The mechanism of action of 2-aminoadamantane-2-carbonitrile is not well-documented. its derivatives, such as amantadine, exert their effects by interacting with molecular targets like ion channels and receptors. The adamantane core enhances the compound’s ability to cross biological membranes, increasing its efficacy .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Adamantane Derivatives

Key analogs and their distinguishing features:

Key Observations :

- Bridgehead vs. Non-Bridgehead Substitution: The position of the amino group (bridgehead vs. non-bridgehead) significantly impacts molecular geometry and bioactivity.

- Functional Group Variations: The nitrile group in this compound may enhance metabolic stability compared to carboxyl or hydroxyl analogs (e.g., trans-4-Aminoadamantan-1-ol hydrochloride, CAS 62075-23-4) .

Nitrile-Containing Adamantane Analogs

Nitrile-functionalized adamantanes are rare. A structurally distinct example, 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6), shares the nitrile group but lacks the adamantane framework. This compound’s toxicity and applications remain understudied, highlighting a broader gap in nitrile-adamantane hybrid research .

Research and Industrial Relevance

- Medicinal Chemistry: The cyclohexylamino analog (CAS 1283291-01-9) is marketed for drug discovery, suggesting that this compound could serve as a scaffold for CNS-targeting agents or protease inhibitors .

- Synthetic Challenges : The adamantane backbone’s rigidity complicates functionalization, necessitating specialized protocols (e.g., high-pressure cyanation) for nitrile introduction .

- Safety and Toxicity: Limited toxicological data exist for these compounds. For example, 2-Cyano-N-[(methylamino)carbonyl]acetamide lacks comprehensive safety profiles, underscoring the need for further study .

Q & A

Q. What are the established synthetic routes for 2-Aminoadamantane-2-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of adamantane-derived nitriles typically involves functionalization of the adamantane core. For this compound, a plausible route includes:

- Step 1 : Bromination of adamantane at the 2-position using Br₂ in the presence of AlCl₃ (or other Lewis acids), followed by substitution with a cyano group via nucleophilic attack (e.g., NaCN or CuCN) .

- Step 2 : Introduction of the amino group via reductive amination or direct amination under high-pressure NH₃ conditions .

Yield optimization requires precise control of temperature (e.g., 0–5°C for bromination to avoid polybromination) and solvent polarity (e.g., DMF for cyanation). Contradictions in literature regarding optimal catalysts (e.g., AlCl₃ vs. FeCl₃) suggest systematic screening is necessary .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR : ¹H NMR reveals adamantane’s rigid structure through distinct proton environments (e.g., axial vs. equatorial H). The amino group’s resonance appears at δ 1.5–2.5 ppm, while the nitrile carbon in ¹³C NMR is observed at ~120 ppm .

- IR : Confirmation of the nitrile group via a sharp peak at ~2240 cm⁻¹ and NH₂ stretches at 3300–3500 cm⁻¹ .

- HPLC/MS : Purity assessment using reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS for molecular ion verification (expected [M+H]⁺ = 196.2) .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent decomposition; ambient temperatures may induce slow hydrolysis of the nitrile to carboxylic acid .

- Light Sensitivity : UV exposure can degrade the adamantane core; amber glassware or opaque storage is recommended .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid amine oxidation or nitrile hydration .

Q. What preliminary biological screening strategies are applicable for this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test against adamantane-targeted enzymes (e.g., influenza M2 proton channels) using fluorescence-based proton flux assays .

- Cellular Uptake Studies : Radiolabel the nitrile group with ¹⁴C and measure accumulation in cell lines (e.g., MDCK for epithelial transport) .

- Toxicity Profiling : MTT assays in HEK293 or HepG2 cells to assess IC₅₀ values, noting adamantane’s inherent low cytotoxicity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the compound’s reactivity predictions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for nitrile formation. Compare activation energies of AlCl₃ vs. FeCl₃-catalyzed pathways to identify optimal conditions .

- Molecular Dynamics : Simulate adamantane’s conformational flexibility in solvent environments (e.g., water vs. DMSO) to predict aggregation tendencies .

- Docking Studies : Predict binding affinities to biological targets (e.g., viral neuraminidase) using AutoDock Vina, validating with experimental IC₅₀ data .

Q. What strategies address discrepancies in spectral data for amino-adamantane derivatives?

Methodological Answer:

- Variable Temperature NMR : Resolve overlapping signals by analyzing temperature-dependent chemical shifts (e.g., –40°C to 25°C) .

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹H and ¹H-¹³C couplings, especially for adamantane’s bridgehead protons .

- Isotopic Labeling : Synthesize ¹⁵N-labeled amino groups to distinguish NH₂ resonances from solvent artifacts .

Q. How can reaction mechanisms for side-product formation be elucidated?

Methodological Answer:

- Kinetic Profiling : Monitor reaction progress via in-situ IR or LC-MS to detect intermediates (e.g., imine byproducts from incomplete cyanation) .

- Isolation and Characterization : Use preparative HPLC to isolate side products, followed by X-ray crystallography for structural confirmation .

- Isotope Tracing : Introduce ¹³C-labeled KCN to track nitrile incorporation efficiency .

Q. What methodologies optimize enantioselective synthesis of chiral adamantane-carbonitriles?

Methodological Answer:

- Chiral Catalysts : Employ Sharpless asymmetric aminohydroxylation or Jacobsen’s salen-Mn complexes to induce chirality at the adamantane bridgehead .

- Chiral Stationary Phases (CSP) : Use HPLC with amylose-based CSPs (e.g., Chiralpak AD-H) to separate enantiomers and determine enantiomeric excess .

- Circular Dichroism (CD) : Validate optical activity by comparing experimental CD spectra with DFT-simulated spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.